

# Hexadecatetraenoic acid-d5 certificate of analysis

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## Compound of Interest

Compound Name: Hexadecatetraenoic acid-d5

Cat. No.: B15598807

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## Technical Guide: Hexadecatetraenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexadecatetraenoic acid-d5**, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines the typical specifications found in a certificate of analysis, details common analytical methodologies, and presents a generalized workflow for its application in mass spectrometry-based analyses.

## Core Compound Specifications

**Hexadecatetraenoic acid-d5** is a synthetic, stable isotope-labeled version of hexadecatetraenoic acid, containing five deuterium atoms. This modification results in a known mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry. The following table summarizes the key analytical data and physical properties for this compound.

Property	Specification	Source
Formal Name	(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic-15,15',16,16,16-d5 acid	[1]
CAS Number	2408811-79-8	[1][2]
Synonym	FA 16:4-d5	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>19</sub> D <sub>5</sub> O <sub>2</sub>	[1][2]
Formula Weight	253.4	[1][2]
Purity	≥99% deuterated forms (d1-d5)	[1][2]
Formulation	A solution in ethanol	[1][2]
Storage	-20°C	
Stability	≥ 2 years	[1]

## Experimental Protocols

The accurate quantification of endogenous hexadecatetraenoic acid using its deuterated internal standard relies on well-defined experimental protocols. Below are generalized methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

## Lipid Extraction from Biological Samples

A common method for extracting total lipids from biological matrices such as plasma, tissues, or cells is the Bligh and Dyer method.

- **Homogenization:** Homogenize the biological sample in a mixture of chloroform and methanol (1:2, v/v).
- **Phase Separation:** Add chloroform and water to the homogenate to create a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

- Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase, containing the total lipids, is collected.
- Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent for derivatization or direct analysis.

## Derivatization for GC-MS Analysis

For analysis by GC-MS, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMES).

- Methylation: The dried lipid extract is incubated with a methylating agent, such as boron trifluoride in methanol, at an elevated temperature (e.g., 60°C) for a specified time.
- Extraction of FAMES: After cooling, water and a nonpolar solvent like hexane are added. The mixture is vortexed, and the upper hexane layer containing the FAMES is collected.
- Drying and Reconstitution: The hexane is evaporated, and the FAMES are reconstituted in a solvent suitable for GC-MS injection.

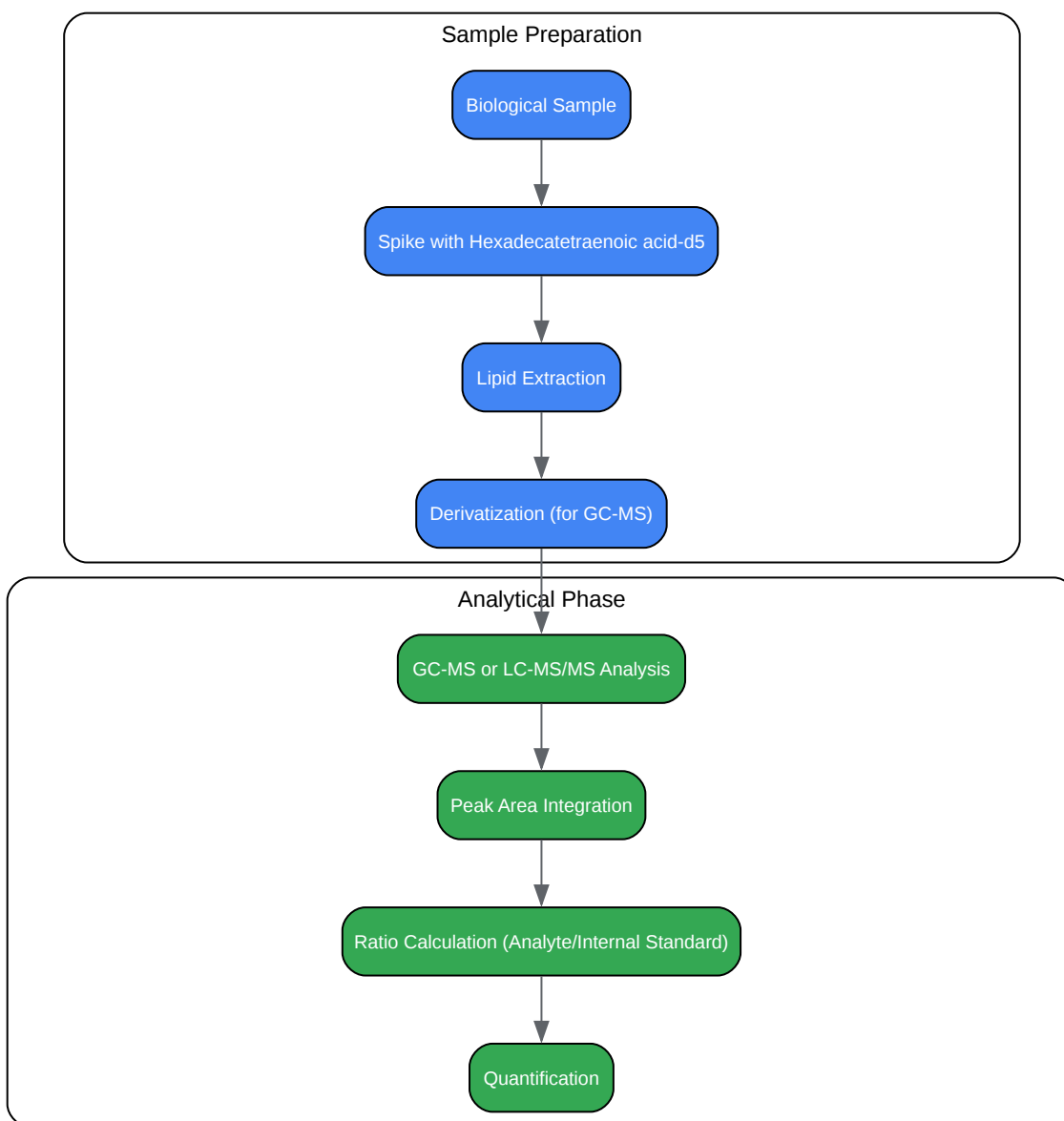
## GC-MS and LC-MS/MS Analysis

- Internal Standard Spiking: A known amount of **Hexadecatetraenoic acid-d5** is added to the sample prior to the extraction process to account for sample loss during preparation and for variations in ionization efficiency.
- Chromatographic Separation: The extracted and derivatized (for GC-MS) or underivatized (for LC-MS) sample is injected into the respective chromatograph. The analytes are separated based on their physicochemical properties as they pass through the analytical column.
- Mass Spectrometric Detection: As the analytes elute from the column, they are ionized and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to monitor specific parent-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

- Quantification: The concentration of the endogenous hexadecatetraenoic acid is determined by calculating the ratio of its peak area to the peak area of the known concentration of the **Hexadecatetraenoic acid-d5** internal standard.

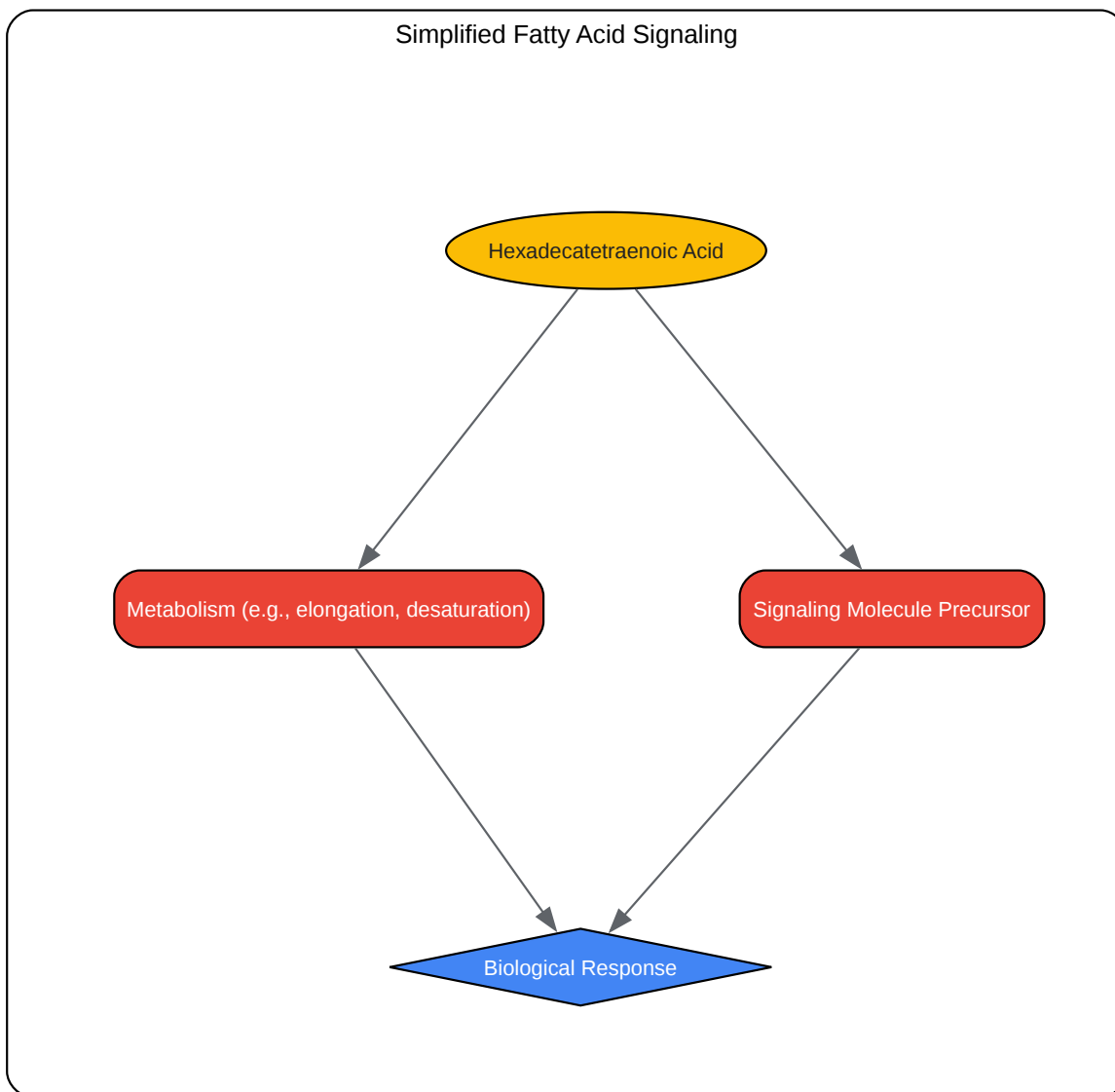
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for using **Hexadecatetraenoic acid-d5** as an internal standard and a simplified representation of a fatty acid signaling pathway.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.



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Caption: Simplified overview of fatty acid metabolic and signaling pathways.

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## References

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